molecular formula C17H13N3O2 B10769543 N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide

N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B10769543
M. Wt: 291.30 g/mol
InChI Key: WQSHHAVECQJKLX-YBFXNURJSA-N
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Description

N’-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base compound derived from the condensation of 2-hydroxynaphthalene-1-carbaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their versatility in forming stable complexes with metal ions, making them significant in various fields such as coordination chemistry, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and pyridine-4-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to form stable complexes with metal ions, which can enhance biological activity.

    Medicine: Explored for its potential as an enzyme inhibitor and its role in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific optical or electronic properties

Mechanism of Action

The mechanism by which N’-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide exerts its effects is primarily through its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by blocking the active sites or altering the enzyme’s conformation. Additionally, the compound’s Schiff base structure allows it to interact with various biological targets, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-hydroxynaphthalen-1-yl)methylidene]isonicotinohydrazide
  • N’-[(2-hydroxynaphthalen-1-yl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, such as the presence of both a hydroxynaphthalene and a pyridine moiety. These features contribute to its distinct chemical reactivity and potential for forming diverse metal complexes with unique properties .

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHHAVECQJKLX-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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